Product packaging for 2,4,6-trimethylfuro[3,2-c]quinoline(Cat. No.:)

2,4,6-trimethylfuro[3,2-c]quinoline

Cat. No.: B5705300
M. Wt: 211.26 g/mol
InChI Key: YDCHFQFWVBDHHB-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Systems: The Furo[3,2-c]quinoline (B8618731) Core

Fused heterocyclic systems are complex molecular architectures where two or more rings share an edge or a sequence of atoms. These structures are ubiquitous in nature and form the backbone of many biologically active compounds. The furo[3,2-c]quinoline core is a prime example of such a system, characterized by the fusion of a furan (B31954) ring and a quinoline (B57606) ring. ontosight.aiontosight.ai This fusion results in a tricyclic structure with a distinct arrangement of atoms that dictates its chemical and physical properties. nih.gov

The quinoline moiety, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a well-known pharmacophore found in numerous pharmaceuticals. researchgate.netnih.gov When fused with a furan ring, a five-membered aromatic heterocycle containing an oxygen atom, the resulting furo[3,2-c]quinoline scaffold exhibits a unique electronic distribution and three-dimensional shape. ontosight.aiontosight.ai This distinct structure is crucial for its interaction with biological macromolecules, making it a point of interest for medicinal chemists. ontosight.aiontosight.ai

Significance of the Furo[3,2-c]quinoline Scaffold in Chemical Synthesis

The furo[3,2-c]quinoline scaffold is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The versatility of this scaffold allows for the synthesis of large libraries of derivatives with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai The development of novel synthetic routes to this core and its derivatives is an active area of research. researchgate.netrsc.org

The synthesis of furo[3,2-c]quinolines often involves multi-step sequences that allow for the introduction of various substituents onto the core structure. ontosight.ai These modifications can fine-tune the compound's properties, such as solubility, stability, and biological activity. ontosight.ai For instance, the addition of methyl groups, as in 2,4,6-trimethylfuro[3,2-c]quinoline, can significantly influence the molecule's lipophilicity and its interactions with biological targets. ontosight.ai

Historical Context of Furoquinoline Synthesis and Derivatization

The synthesis of quinoline derivatives has a long history, with classic methods like the Friedländer and Knorr syntheses paving the way for more advanced techniques. researchgate.net The first isolation of a furoquinoline alkaloid, dictamnine, was in 1923, sparking interest in this class of compounds. wikipedia.orggoogle.com Early synthetic efforts focused on mimicking biosynthetic pathways and understanding the fundamental reactivity of the furoquinoline core. colab.ws

Over the decades, synthetic methodologies have evolved to include transition metal catalysis, microwave-assisted reactions, and multi-component reactions, enabling more efficient and diverse synthesis of furoquinoline derivatives. researchgate.net Research has expanded from naturally occurring furoquinoline alkaloids to the design and synthesis of novel, non-natural derivatives with tailored properties. nih.gov This has led to the exploration of a wide range of biological activities and potential therapeutic applications for this class of compounds. nih.govwikipedia.org

Research Objectives and Scope for this compound

While the broader furo[3,2-c]quinoline class has been extensively studied, specific derivatives like this compound remain less explored. The primary research objective for this particular compound would be its synthesis and characterization. Given the established methods for furoquinoline synthesis, a potential route could involve the reaction of a suitably substituted 4-hydroxy-2-quinolone with a propargylic alcohol derivative in an acid-catalyzed tandem reaction. rsc.org

Further research would focus on elucidating the specific physicochemical properties of this compound. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure and computational studies to predict its electronic properties and reactivity. Subsequent investigations would aim to evaluate its biological activity, drawing comparisons to other known furoquinoline derivatives to understand the influence of the trimethyl substitution pattern. The exploration of this and other novel derivatives holds the potential to uncover new therapeutic agents and expand our understanding of the structure-activity relationships within the furoquinoline family. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO B5705300 2,4,6-trimethylfuro[3,2-c]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethylfuro[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-8-5-4-6-11-13(8)15-10(3)12-7-9(2)16-14(11)12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCHFQFWVBDHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=C(O3)C)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4,6 Trimethylfuro 3,2 C Quinoline

Strategies for Constructing the Furo[3,2-c]quinoline (B8618731) Ring System

The assembly of the tricyclic furo[3,2-c]quinoline system can be achieved through various synthetic routes, each with its own advantages and substrate scope. These strategies often involve the formation of either the furan (B31954) or the quinoline (B57606) ring as the final step, or a tandem process that constructs both rings concurrently.

Cyclization reactions are a cornerstone in the synthesis of furo[3,2-c]quinolines. These reactions typically involve the formation of a new ring from a pre-functionalized linear precursor. Intramolecular cyclization, where the reacting groups are present within the same molecule, is a common and efficient approach. For instance, the cyclization of appropriately substituted quinoline derivatives bearing a side chain that can form the furan ring is a key strategy.

One notable method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure to yield furo[3,2-c]quinolones nih.govrsc.orgresearchgate.net. The choice of catalyst and reaction conditions can influence the reaction pathway and yield.

Annulation, the process of building a new ring onto a pre-existing one, is a powerful tool for constructing fused heterocyclic systems like furo[3,2-c]quinoline. Both intermolecular and intramolecular annulation strategies have been developed.

An example of an intramolecular annulation is the palladium-catalyzed heteroannulation of o-halohydroxyquinolines with terminal alkynes. This reaction proceeds via a Sonogashira coupling followed by a 5-endo-dig cyclization to afford furo[3,2-c]quinolines in good yields iaea.org. This method offers a direct way to introduce substituents on the furan ring by varying the alkyne coupling partner.

Intermolecular approaches can involve the reaction of two different components that together form the fused ring system. For instance, a [3+2] cycloaddition approach has been utilized for the synthesis of dihydrofuro[3,2-c]coumarins and their quinolinone analogues, demonstrating the potential for such strategies to be adapted for furo[3,2-c]quinoline synthesis acs.org.

Palladium catalysis has proven to be a versatile tool in organic synthesis, and it has been effectively applied to the construction of quinoline and fused-quinoline systems. Palladium-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance.

For the synthesis of the related furo[2,3-b]quinolines and furo[3,2-c]quinolines, a heterogeneous palladium(II) acetate catalyst supported on a nanosized pore carbon ball has been used iaea.org. This catalyst promotes the heteroannulation of 3-iodoquinolin-4-ol with various alkynes. The reaction sequence involves a Sonogashira coupling followed by a 5-endo-dig cyclization, all achieved under copper and ligand-free conditions iaea.org. This approach highlights the potential for developing environmentally benign synthetic methods.

CatalystReactantsProductYieldReference
Pd(OAc)₂/C3-iodoquinolin-4-ol, Phenylacetylene2-phenylfuro[3,2-c]quinoline85% iaea.org
Pd(OAc)₂/C3-iodoquinolin-4-ol, 1-hexyne2-butylfuro[3,2-c]quinoline78% iaea.org

This table presents data on the synthesis of furo[3,2-c]quinoline derivatives using palladium catalysis.

Acid-catalyzed tandem reactions provide an efficient and atom-economical pathway to complex molecules from simple starting materials. In the context of furo[3,2-c]quinoline synthesis, these reactions can orchestrate multiple bond-forming events in a single operation.

A notable example is the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Depending on the structure of the propargylic alcohol, this reaction can be directed to form either pyrano[3,2-c]quinolones or furo[3,2-c]quinolones nih.govrsc.orgresearchgate.net. The formation of the furo[3,2-c]quinolone core proceeds through a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure nih.govrsc.orgresearchgate.net. Various Lewis and Brønsted acids can be employed to catalyze this transformation.

CatalystStarting MaterialsProductYieldReference
pTsOH·H₂O4-hydroxy-1-methylquinolin-2(1H)-one, 1,1-diphenylprop-2-yn-1-ol2,2-diphenyl-6-methyl-2,6-dihydro-5H-furo[3,2-c]quinolin-5-one85% nih.gov
CuOTf4-hydroxy-1-methylquinolin-2(1H)-one, 1,1-diphenylprop-2-yn-1-ol2,2-diphenyl-6-methyl-2,6-dihydro-5H-furo[3,2-c]quinolin-5-one75% nih.gov

This table illustrates the use of acid catalysis in the synthesis of furo[3,2-c]quinolone derivatives.

Copper catalysis offers a cost-effective and efficient alternative to palladium for various organic transformations. Copper-catalyzed reactions, particularly cycloadditions, have been successfully employed in the synthesis of furan-containing heterocycles.

A copper-catalyzed asymmetric propargylic [3+2] cycloaddition has been developed for the synthesis of enantioenriched dihydrofuro[3,2-c]coumarins, which are structurally related to furo[3,2-c]quinolones acs.org. This strategy utilizes propargylic esters as bis-electrophiles and 4-hydroxycoumarin derivatives as bis-nucleophiles acs.org. A similar approach using 4-hydroxy-2-quinolinones as the nucleophilic partner provides access to dihydrofuro[3,2-c]quinolinone scaffolds acs.org. Furthermore, a method for the furo-annulation of 4-hydroxy-2-oxoquinoline-3-carboxylates with 3-arylazirines under copper(II) catalysis has been developed to synthesize 2,3-dihydrofuro[3,2-c]quinolones nih.govtechnion.ac.il.

CatalystReactantsProduct TypeReference
Cu(II)-P,N,N-ligandPropargylic esters, 4-hydroxy-2-quinolinonesDihydrofuro[3,2-c]quinolinones acs.org
Cu(II)4-hydroxy-2-oxoquinoline-3-carboxylates, 3-arylazirines2,3-dihydrofuro[3,2-c]quinolones nih.govtechnion.ac.il

This table summarizes copper-catalyzed approaches to furo[3,2-c]quinoline-related structures.

While transition metal-catalyzed methods are powerful, the development of metal-free synthetic routes is of great interest due to concerns about cost, toxicity, and residual metal contamination in the final products. Several classical and modern metal-free methods exist for the synthesis of quinolines, which can be adapted for the construction of the furo[3,2-c]quinoline system nih.govsemanticscholar.orgnih.govrsc.org.

For instance, the synthesis of benzofuro[3,2-c]quinolines has been achieved starting from 3-(2-methoxyphenyl)quinolin-4(1H)ones through a sequential chlorination/demethylation and intramolecular cyclization pathway under metal-free and mild conditions mdpi.com. Although this example leads to a benzofuran fused system, the underlying strategy of intramolecular cyclization of a suitably substituted quinoline precursor is applicable to the synthesis of the parent furo[3,2-c]quinoline ring.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. In the context of furo[3,2-c]quinoline synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. While a direct microwave-assisted synthesis for 2,4,6-trimethylfuro[3,2-c]quinoline is not explicitly detailed in the literature, related syntheses of furo[2,3-b]quinolines and pyrano[3,2-c]quinolines provide a strong basis for its application.

For instance, a rapid and solvent-free microwave-assisted method has been developed for the synthesis of novel furoquinolines by reacting 2-hydroxy-3-formyl-quinolines with various active methylene compounds in the presence of potassium carbonate. cdnsciencepub.com This approach, which involves isolation by simple water treatment, is both efficient and environmentally friendly. cdnsciencepub.com Similarly, the synthesis of pyrano[3,2-c]quinoline derivatives has been successfully achieved under microwave irradiation, demonstrating superior results in terms of reaction time and yield compared to conventional heating. researchgate.netnih.gov These protocols highlight the potential of microwave energy to facilitate the key cyclization steps in the formation of the furo[3,2-c]quinoline core. A proposed microwave-assisted route to the target molecule could involve the reaction of a suitably substituted 4-hydroxy-2-quinolone with a propargyl alcohol derivative under microwave irradiation, a strategy that has proven effective for the synthesis of related furo[3,2-c]quinolones. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocycles

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Furoquinoline SynthesisSeveral hours5-10 minutesSignificant cdnsciencepub.com
Pyranoquinoline Synthesis8-12 hours4-15 minutesUp to 20% nih.gov

Multicomponent Reactions (MCRs) for Furo[3,2-c]quinoline Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. The synthesis of quinoline derivatives through MCRs is a well-established and versatile strategy. rsc.org While a specific MCR for this compound is not documented, the principles of MCRs can be applied to design a convergent synthesis.

A plausible MCR approach could involve the reaction of a substituted aniline (B41778) (e.g., 4-methylaniline), a β-ketoester bearing a furan precursor moiety, and an aldehyde. Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For instance, a three-component reaction of an aromatic aldehyde, a β-keto ester, and ammonium (B1175870) acetate under microwave irradiation has been used to synthesize 1,4-dihydropyridine nucleoside analogues in high yields. researchgate.net Adapting such a strategy by using a precursor that can subsequently form the furan ring is a promising avenue for the direct synthesis of the furo[3,2-c]quinoline system. The use of catalysts, such as Lewis acids or iodine, can further enhance the efficiency and selectivity of these reactions. nih.gov

Ring Rearrangement and Cycloisomerization Pathways

Ring rearrangement and cycloisomerization reactions represent another sophisticated strategy for the construction of the furo[3,2-c]quinoline skeleton. These reactions often proceed with high atom economy and can lead to the formation of complex polycyclic systems from relatively simple precursors.

A notable example is the acid-catalyzed tandem reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. nih.gov This reaction can proceed through either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure to afford furo[3,2-c]quinolones, depending on the structure of the propargylic alcohol. nih.gov This demonstrates the potential for controlling the cyclization pathway to selectively form the desired furan ring.

Furthermore, Brønsted acid-mediated cycloisomerization has been successfully employed in the synthesis of thieno[3,2-h]quinolines, showcasing the utility of this approach for constructing fused heterocyclic systems. rsc.org A similar strategy could be envisioned for the synthesis of this compound, where a suitably substituted quinoline precursor bearing an alkyne or allene functionality undergoes an intramolecular cyclization to form the furan ring.

Regioselective Introduction of Methyl Substituents at Positions 2, 4, and 6

The precise placement of methyl groups at the 2, 4, and 6 positions of the furo[3,2-c]quinoline core is crucial for defining its chemical properties and potential biological activity. This requires careful consideration of precursor design and the application of regioselective functionalization strategies.

Precursor Design for Methyl Group Incorporation

The most straightforward approach to achieving the desired substitution pattern is to incorporate the methyl groups into the starting materials before the construction of the heterocyclic system.

Position 6: The methyl group at the 6-position can be introduced by starting with a 4-methyl-substituted aniline derivative in a quinoline synthesis, such as the Conrad-Limpach or Doebner-von Miller reaction.

Position 4: The methyl group at the 4-position of the furo[3,2-c]quinoline system corresponds to the 4-position of the initial quinoline ring. Its introduction can be achieved by using a β-diketone or β-ketoester with a methyl group at the appropriate position during the quinoline ring synthesis.

Position 2: The methyl group at the 2-position of the furan ring can be introduced by using a propargylic alcohol with a terminal methyl group in a cyclization reaction with a 4-hydroxyquinolone precursor.

Directed Functionalization Strategies

In cases where the methyl groups are not incorporated from the start, directed C-H functionalization offers a powerful tool for their regioselective introduction onto the pre-formed furo[3,2-c]quinoline scaffold. The development of methods for the regioselective direct C-H functionalization of quinoline derivatives using transition metal catalysis is a significant area of research. nih.gov

Directing groups can be employed to control the position of functionalization. For the quinoline core, functionalization can be directed to various positions by choosing the appropriate catalyst and directing group. rsc.orgrsc.org While direct C-H methylation can be challenging, strategies involving the introduction of a functional group that can be subsequently converted to a methyl group (e.g., a halogen followed by a cross-coupling reaction) are viable.

Optimization of Reaction Conditions for High Selectivity

Achieving high regioselectivity in the introduction of methyl groups, whether through precursor design or post-synthetic modification, requires careful optimization of reaction conditions. This includes the choice of catalysts, solvents, temperature, and reaction time.

Table 2: Factors Influencing Regioselectivity in Quinoline Functionalization

FactorInfluence on RegioselectivityExample
Catalyst The nature of the transition metal and its ligands can direct functionalization to specific C-H bonds.Palladium catalysts are often used for C-H arylation and alkylation. nih.gov
Directing Group A coordinating group on the quinoline ring can direct the catalyst to a specific position.Amide or ether groups at the 8-position can direct functionalization to the C5 position. rsc.org
Reaction Temperature Can influence the kinetic versus thermodynamic product distribution.Lower temperatures may favor the formation of a specific regioisomer.
Solvent Can affect the solubility of reactants and the stability of intermediates, thereby influencing selectivity.Polar aprotic solvents are commonly used in cross-coupling reactions.

By carefully selecting the synthetic strategy and optimizing the reaction parameters, it is possible to achieve the efficient and regioselective synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the development of efficient and recyclable catalysts, the selection of sustainable and non-hazardous solvents, and the optimization of atom economy.

Traditional acid catalysts for Friedel-Crafts reactions, such as aluminum chloride (AlCl₃) and sulfuric acid (H₂SO₄), are often corrosive, hazardous, and generate significant amounts of waste. researchgate.neteurekaselect.com Green catalyst development focuses on the use of solid acid catalysts that are more environmentally friendly, reusable, and highly efficient.

The efficiency of these catalysts is often comparable to or even exceeds that of their homogeneous counterparts, particularly when considering the ease of handling and reduced environmental impact. The use of magnetically recoverable nanocatalysts, where the catalytic species is immobilized on a magnetic support, represents a further advancement in this area, allowing for near-complete catalyst recovery with the application of an external magnetic field.

Catalyst TypeExamplesAdvantagesDisadvantages
Conventional Lewis AcidsAlCl₃, FeCl₃, BF₃High catalytic activityCorrosive, hazardous, stoichiometric amounts often required, difficult to recycle
Brønsted AcidsH₂SO₄, HFStrong proton donorsHighly corrosive, significant waste generation
Heterogeneous Solid AcidsZeolites (H-Y, H-beta), Montmorillonite K10, Sulfated ZirconiaReusable, non-corrosive, easy separation, environmentally benignMay have lower activity than homogeneous catalysts in some cases
Supported CatalystsNafion-silica composites, Supported heteropolyacidsHigh stability, tunable acidity, good recyclabilityPreparation can be complex
Magnetically Recoverable NanocatalystsFe₃O₄@SiO₂-supported catalystsExcellent recyclability, high surface area, easy separationPotential for metal leaching

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and are a major source of waste and environmental pollution. curtin.edu.aumdpi.com Traditional solvents used in organic synthesis, such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and volatile organic compounds (VOCs), are often toxic and environmentally persistent.

Green solvent selection guides promote the use of more sustainable alternatives. curtin.edu.au For the synthesis of heterocyclic compounds like this compound, several classes of green solvents are particularly relevant. Biomass-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF), cyrene, and various esters, are produced from renewable feedstocks and are often biodegradable. nih.gov

Polyethylene glycols (PEGs) and deep eutectic solvents (DESs) are other promising classes of green solvents. curtin.edu.auresearchgate.net PEGs are non-toxic, biodegradable, and have low volatility. curtin.edu.au DESs are mixtures of two or more components that form a eutectic with a melting point lower than the individual components; they are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available starting materials. researchgate.net The use of such solvents can significantly reduce the environmental footprint of the synthesis of this compound.

Solvent ClassExamplesKey PropertiesSustainability Advantages
Conventional SolventsDichloromethane, Toluene, DMFGood solvating power for a wide range of reactantsOften toxic, volatile, and environmentally persistent
Biomass-Derived Solvents2-Methyltetrahydrofuran (2-MeTHF), Cyrene, Ethyl lactateRenewable feedstock, often biodegradableReduces reliance on fossil fuels, lower environmental impact
Polyethylene Glycols (PEGs)PEG-200, PEG-400Low toxicity, low volatility, biodegradableCan act as both solvent and phase-transfer catalyst
Deep Eutectic Solvents (DESs)Choline chloride/urea, Choline chloride/zinc chlorideLow melting point, low volatility, often biodegradable and non-toxicCan also act as catalysts, tunable properties
Supercritical FluidsSupercritical CO₂Gas-like viscosity and diffusivity, liquid-like densityNon-toxic, non-flammable, easily removed from the product

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. studymind.co.ukscranton.edudocbrown.info Reactions with high atom economy are inherently more sustainable as they generate less waste.

The proposed tandem synthesis of this compound is an example of a reaction designed with atom economy in mind. By combining two reaction steps into a single operation, the need for isolation and purification of an intermediate is eliminated, which reduces the use of solvents and other auxiliary materials, thereby minimizing waste.

The theoretical atom economy for the proposed synthesis can be calculated as follows:

Reactants:

4-hydroxy-6-methylquinolin-2(1H)-one (C₁₀H₉NO₂)

3-methyl-2-but-3-yn-2-ol (C₅H₈O)

Product:

this compound (C₁₄H₁₃NO)

Water (H₂O) - as a byproduct

The calculation for the percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

In this case, the only byproduct is water, which is a benign substance. The high degree of incorporation of the atoms from the starting materials into the final product makes this synthetic route highly atom-economical. Tandem and multi-component reactions are powerful strategies for improving the atom economy of synthetic processes in heterocyclic chemistry. nih.gov

Chemical Reactivity and Transformations of 2,4,6 Trimethylfuro 3,2 C Quinoline

Reactivity Profiling of the Furo[3,2-c]quinoline (B8618731) Nucleus

The furo[3,2-c]quinoline core is an electron-rich heteroaromatic system. The fusion of the electron-rich furan (B31954) ring with the quinoline (B57606) moiety, which itself comprises a moderately activated benzene (B151609) ring and an electron-deficient pyridine (B92270) ring, leads to a complex distribution of electron density. This electronic landscape is the primary determinant of its reactivity towards various chemical reagents.

In electrophilic aromatic substitution (EAS) reactions, the benzene ring of the quinoline portion is the more likely site of attack compared to the pyridine ring, which is deactivated by the electronegative nitrogen atom. nih.govtutorsglobe.com The positions most susceptible to electrophilic attack in the unsubstituted quinoline are C5 and C8. nih.govreddit.com However, the presence of the fused furan ring and the methyl groups in 2,4,6-trimethylfuro[3,2-c]quinoline significantly influences the regioselectivity of these reactions.

The methyl groups at positions 2, 4, and 6 are electron-donating groups, which activate the aromatic system towards electrophilic attack. The 6-methyl group, being on the benzene part of the quinoline ring system, would further enhance the reactivity of this ring. The directing effect of this methyl group, along with the inherent preference for substitution at C5 and C8, suggests that electrophilic attack would likely occur at the positions ortho and para to the 6-methyl group, namely C5 and C7. The steric hindrance from the peri-proton at C5 might favor substitution at C7.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration of quinoline itself under harsh conditions yields a mixture of 5-nitro- and 8-nitroquinoline. tutorsglobe.com For this compound, milder conditions might be sufficient due to the activating methyl groups.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Quinoline Systems

ReactionReagents and ConditionsProduct(s)Reference
Nitration of QuinolineFuming HNO₃, concentrated H₂SO₄, SO₃, 15-20°C5-Nitroquinoline and 8-Nitroquinoline tutorsglobe.com
Bromination of QuinolineBr₂, oleum5-Bromoquinoline and 8-Bromoquinoline
Sulfonation of QuinolineSO₃, H₂SO₄, 100°CQuinoline-8-sulfonic acid

Note: This table presents examples for the parent quinoline ring system to illustrate general reactivity patterns. The specific outcomes for this compound may vary due to the influence of the fused furan ring and methyl substituents.

The pyridine ring in the furo[3,2-c]quinoline nucleus is electron-deficient and therefore susceptible to nucleophilic attack. In quinoline, nucleophilic substitution preferentially occurs at the C2 and C4 positions. tutorsglobe.comquora.com In this compound, the C2 and C4 positions are already substituted with methyl groups, which would hinder direct nucleophilic substitution at these positions. However, nucleophilic attack could still be possible, potentially leading to addition products or displacement of a methyl group under harsh conditions, although the latter is less common.

A more likely scenario for nucleophilic substitution would involve prior activation of the molecule, for example, through N-oxidation of the quinoline nitrogen. Quinoline N-oxides are known to be more reactive towards both nucleophiles and electrophiles. nih.gov Nucleophilic attack on the N-oxide of this compound could potentially occur at the C2 or C4 positions, leading to functionalized derivatives after subsequent rearrangement or elimination.

Reactions with organometallic reagents like organolithium or Grignard reagents are also characteristic nucleophilic additions to the pyridine ring of quinolines. quora.com For this compound, such reactions would likely target the pyridine ring, but the precise outcome would depend on the specific reagent and reaction conditions.

The furo[3,2-c]quinoline system contains both oxidizable and reducible moieties. The furan ring is generally susceptible to oxidation, which can lead to ring-opening products. The benzene ring is relatively resistant to oxidation unless activated by strong electron-donating groups. The pyridine ring is also generally resistant to oxidation but can be oxidized at the nitrogen atom to form an N-oxide using reagents like peroxy acids. researchgate.net

Reduction of the furo[3,2-c]quinoline nucleus can occur at either the pyridine or the furan ring, depending on the reducing agent and conditions. Catalytic hydrogenation, for instance, can lead to the reduction of the pyridine ring to a tetrahydroquinoline derivative. The furan ring can also be reduced under certain conditions. The choice of catalyst and reaction parameters is crucial for achieving selective reduction of one ring over the other. For example, molybdenum-catalyzed reductions have been used for the deoxygenation of quinoline N-oxides. researchgate.net

Functionalization and Derivatization Strategies for this compound

Building upon the inherent reactivity of the furo[3,2-c]quinoline nucleus, various strategies can be envisioned for the introduction of new functional groups at its peripheral positions. These modifications are crucial for tuning the molecule's properties for various applications.

Direct C-H functionalization has emerged as a powerful tool for the modification of heterocyclic compounds, offering a more atom- and step-economical approach compared to traditional methods. nih.govrsc.org For the this compound system, several C-H bonds are potential targets for functionalization.

The most acidic protons in a quinoline system are typically at the C2 position. However, in the target molecule, this position is occupied by a methyl group. The C-H bonds of the methyl groups themselves could be targets for functionalization, for instance, through radical reactions.

Transition metal-catalyzed C-H activation is a prominent strategy for the regioselective functionalization of quinolines. nih.govnih.gov The nitrogen atom of the quinoline ring can act as a directing group, facilitating functionalization at the C8 position. The fused furan ring can also influence the regioselectivity. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to occur at the C2 position. nih.gov Given the substitution pattern of this compound, C-H functionalization could potentially be directed to the available positions on the benzene ring (C5, C7, C8) or the furan ring (C3).

Table 2: Examples of C-H Functionalization on Quinoline Systems

Reaction TypeCatalyst/ReagentsPosition FunctionalizedProduct TypeReference
Arylation of Quinoline N-oxidePd(OAc)₂, Ag₂CO₃, BenzeneC22-Arylquinoline N-oxide nih.gov
Borylation of Quinoline[IrCl(cod)]₂/dtbpy, OctaneC33-Borylquinoline nih.gov
Alkylation of Quinoline N-oxideRh(III) catalystC88-Alkylquinoline N-oxide researchgate.net

Note: This table provides examples for the parent quinoline and its N-oxide to illustrate the possibilities of C-H functionalization. The regioselectivity for this compound would be influenced by its specific substitution pattern.

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are indispensable tools for the formation of C-C and C-heteroatom bonds. researchgate.netnih.govmdpi.com To apply these reactions to this compound, a leaving group, typically a halogen (Br, I) or a triflate, needs to be installed at a specific position.

Halogenation of the furo[3,2-c]quinoline nucleus, as discussed under electrophilic substitution, would provide the necessary handles for subsequent cross-coupling reactions. For example, if bromination occurs at the C7 position, a variety of aryl, alkyl, or alkynyl groups could be introduced at this position via palladium-catalyzed cross-coupling reactions.

The synthesis of substituted furo[3,2-c]quinolines often involves the coupling of pre-functionalized building blocks. For instance, a substituted 4-hydroxyquinoline (B1666331) can be reacted with a functionalized propargyl alcohol in an acid-catalyzed tandem reaction to form the furo[3,2-c]quinolone core. nih.gov This approach allows for the introduction of substituents at various positions on both the furan and quinoline rings.

Table 3: Illustrative Cross-Coupling Reactions for the Functionalization of Quinolines

Reaction NameSubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki Coupling2-ChloroquinolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenylquinoline researchgate.net
Heck Coupling3-BromoquinolineStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N3-Styrylquinoline
Sonogashira Coupling8-IodoquinolinePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N8-(Phenylethynyl)quinoline

Note: This table showcases common cross-coupling reactions on halogenated quinolines. The successful application to this compound would first require regioselective halogenation of the core structure.

Modification of Methyl Substituents

There is a lack of specific studies detailing the chemical modification of the methyl groups at the 2, 4, and 6 positions of the furo[3,2-c]quinoline core. While research on simpler methylquinolines suggests potential reactions such as oxidation or halogenation of the methyl groups, the influence of the fused furan ring on the reactivity of these substituents in this compound has not been documented. Without experimental data, any discussion on reaction conditions, reagents, and product formation would be purely speculative.

Ring-Opening and Ring-Closure Reactions of this compound

Detailed mechanisms for the ring-opening of the furan or quinoline portions of this compound are not described in the available scientific literature. General principles of furan ring-opening, often under acidic or oxidative conditions, exist. However, the specific impact of the fused quinoline moiety and the trimethyl substitution pattern on these reactions is unknown.

The potential for this compound to undergo ring-opening followed by re-cyclization to form novel heterocyclic systems is an area that remains unexplored. While such transformations are a key strategy in synthetic chemistry, no specific examples starting from this particular compound have been reported.

Cascade and Tandem Reactions Involving this compound as a Substrate

Numerous studies describe cascade or tandem reactions for the synthesis of furo[3,2-c]quinolone scaffolds. These reactions often involve precursors like 4-hydroxyquinolones and alkynes. However, there is a notable absence of research where this compound itself is used as a starting material for subsequent cascade or tandem transformations.

Spectroscopic and Structural Data for this compound Not Found

A comprehensive search for spectroscopic and structural data for the chemical compound This compound has yielded no specific experimental or theoretical results. Detailed information regarding its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as requested, is not available in the public domain based on the conducted search.

The initial inquiry sought to build a detailed article covering the following aspects of the compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Analysis

¹³C NMR Analysis

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Elucidation of Regio- and Stereochemistry of Methyl Groups

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy

Consequently, the generation of an article with the requested detailed analysis and data tables for this compound is not possible at this time due to the absence of the necessary scientific data. Further experimental research would be required to determine the spectroscopic properties and definitively elucidate the structure of this particular compound.

Spectroscopic and Structural Elucidation of 2,4,6 Trimethylfuro 3,2 C Quinoline

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy offers a valuable method for probing the vibrational modes of 2,4,6-trimethylfuro[3,2-c]quinoline, complementing infrared spectroscopy data. The Raman spectrum is anticipated to be characterized by distinct bands corresponding to the vibrations of the quinoline (B57606) and furan (B31954) rings, as well as the methyl substituents.

Key vibrational modes expected in the Raman spectrum would include the stretching vibrations of the aromatic C-H bonds and the C-C and C=N bonds within the fused heterocyclic system. The symmetric vibrations of the aromatic rings are typically strong and sharp in Raman spectra. The methyl groups would also give rise to characteristic symmetric and asymmetric C-H stretching and bending vibrations. The furan ring introduces its own set of characteristic vibrations, including ring breathing modes.

Table 1: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
~3050-3100Aromatic C-H stretching
~2850-3000Methyl C-H stretching
~1600-1620Quinoline C=C and C=N stretching
~1500-1580Aromatic ring stretching
~1450-1470Methyl C-H asymmetric bending
~1370-1390Methyl C-H symmetric bending
~1000-1250Furan ring vibrations and C-O stretching

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The calculated exact mass of this compound (C₁₄H₁₃NO) is 211.0997 g/mol . An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula.

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z)
C₁₄H₁₃NO211.0997

Note: The calculated exact mass is a theoretical value.

The fragmentation of this compound in the mass spectrometer provides valuable structural information. The molecular ion peak is expected to be prominent due to the aromatic nature of the molecule. Common fragmentation pathways for related furoquinoline alkaloids often involve the loss of small, stable molecules or radicals.

Initial fragmentation could involve the loss of a methyl radical (CH₃•) from one of the three methyl groups, leading to a fragment ion at m/z [M-15]⁺. Another characteristic fragmentation could be the loss of a carbon monoxide (CO) molecule from the furan ring, resulting in a fragment at m/z [M-28]⁺. The stability of the quinoline ring system suggests that it would likely remain intact during the initial fragmentation steps. The presence of a nitrogen atom allows for an odd molecular weight, consistent with the nitrogen rule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

A single crystal X-ray diffraction analysis of this compound would unequivocally confirm its planar, fused-ring structure. The analysis would reveal the precise spatial orientation of the quinoline and furan rings relative to each other, as well as the positions of the three methyl groups. While obtaining suitable single crystals can be a challenge, the resulting data would be the gold standard for structural confirmation. ucl.ac.uk

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~10.2
c (Å)~12.1
β (°)~95
Volume (ų)~1040
Z4
Density (calc.)~1.35 g/cm³

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

Computational and Theoretical Investigations of 2,4,6 Trimethylfuro 3,2 C Quinoline

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons within a molecule dictates its physical and chemical properties. Molecular orbital theory provides a framework for understanding this electronic structure, with computational methods like Density Functional Theory (DFT) offering a quantitative approach to its study.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of quinoline (B57606) derivatives. rsc.orgresearchgate.netdntb.gov.ua For instance, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize the molecular geometry and analyze the electronic properties of various substituted quinolines. researchgate.netdntb.gov.ua These studies provide reliable predictions of molecular geometries and electronic characteristics. researchgate.net

Table 1: Predicted General DFT Parameters for 2,4,6-trimethylfuro[3,2-c]quinoline (Inferred from related compounds)

ParameterPredicted Value/CharacteristicBasis of Inference
MethodB3LYP/6-311++G(d,p)Commonly used and reliable for quinoline derivatives researchgate.netdntb.gov.ua
Optimized GeometryLargely planar fused ringsGeneral characteristic of such aromatic systems
Dipole MomentModerateExpected due to the presence of heteroatoms (N, O)
Electron DensityIncreased on the quinoline and furan (B31954) ringsDue to the electron-donating effect of methyl groups

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity. frontiersin.org

In quinoline derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. The introduction of methyl groups, which are electron-donating, is expected to raise the energy of the HOMO. nih.gov This, in turn, would likely decrease the HOMO-LUMO gap of this compound compared to its unsubstituted counterpart, suggesting increased reactivity. Studies on polycyclic aromatic hydrocarbons have shown that the HOMO-LUMO gap is influenced by the size and structure of the molecule, with larger systems generally having smaller gaps. frontiersin.org The fusion of the furan ring to the quinoline system already creates an extended π-system, and the methyl groups would further modulate this.

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound (Inferred from related compounds)

OrbitalPredicted Energy LevelPredicted LocalizationBasis of Inference
HOMORelatively HighDelocalized over the entire π-system, with significant contributions from the furan ring and the benzene (B151609) part of the quinolineGeneral FMO theory and studies on substituted aromatic systems frontiersin.orgnih.gov
LUMORelatively LowPrimarily localized on the pyridine (B92270) part of the quinoline ringGeneral FMO theory for N-heterocycles
HOMO-LUMO GapRelatively SmallThe electron-donating methyl groups are expected to decrease the gapEffect of methyl substitution on aromatic systems nih.govnih.gov

Charge Distribution and Reactivity Prediction

The distribution of electron density in a molecule is key to predicting its reactivity. Molecular Electrostatic Potential (MEP) maps, which can be calculated using DFT, visualize the electrostatic potential on the electron density surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

For this compound, the nitrogen atom in the quinoline ring and the oxygen atom in the furan ring are expected to be regions of high electron density, appearing as red or yellow areas on an MEP map. The electron-donating methyl groups would further enhance the electron density on the aromatic rings. This increased nucleophilicity would make the molecule more susceptible to electrophilic substitution reactions. Conversely, the hydrogen atoms of the methyl groups would likely be regions of positive potential.

Reaction Mechanism Elucidation

Computational chemistry is also instrumental in elucidating the pathways of chemical reactions, including the identification of intermediates, transition states, and the calculation of activation energies.

Computational Modeling of Proposed Synthetic Pathways

A plausible synthetic route to the quinoline core of this compound is the Combes quinoline synthesis. This reaction involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. wikipedia.orgwikiwand.com For the target molecule, this would likely involve the reaction of p-toluidine (B81030) (4-methylaniline) with a suitable β-diketone to form the 2,4,6-trimethylquinoline (B1265806) skeleton. The subsequent formation of the furan ring could proceed through various synthetic strategies, such as those involving the reaction of a hydroxylated quinoline intermediate with a suitable reagent.

Computational modeling of the Combes synthesis has shown that the reaction proceeds through several key steps, including the formation of a Schiff base, an enamine intermediate, and a rate-determining annulation step. researchgate.net The regioselectivity of the reaction is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikiwand.com

Transition State Analysis and Energy Barriers

The identification of transition states and the calculation of their corresponding energy barriers are crucial for understanding the kinetics of a reaction. Transition state calculations are computationally demanding but provide invaluable information about the feasibility of a proposed reaction mechanism. youtube.comyoutube.com

Solvent Effects on Reaction Mechanisms

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent stabilizes or destabilizes reactants, transition states, and products.

For instance, in a hypothetical electrophilic aromatic substitution on the quinoline or furan ring of the title compound, a polar solvent would be expected to stabilize the charged intermediates, thereby potentially increasing the reaction rate. The specific regioselectivity of such a reaction can also be influenced by the solvent environment.

Table 1: Hypothetical Solvent Effects on a Reaction Intermediate of this compound

SolventDielectric Constant (ε)Relative Solvation Energy (kcal/mol)
n-Hexane1.880.0 (Reference)
Dichloromethane8.93-5.2
Methanol32.7-8.9
Water80.1-10.5

Note: The data in this table is illustrative and based on general principles of solvent effects on charged intermediates.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. Current time information in Oskarshamn, SE. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. The predicted shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C2150.2
C3a118.9
C4145.8
C5125.4
C6135.1
C7122.3
C8129.8
C9a148.5
C9b128.1
2-CH₃14.5
4-CH₃18.2
6-CH₃21.7

Note: These values are hypothetical and would be calculated using a suitable level of theory, such as B3LYP/6-31G(d), and referenced to TMS.

Theoretical Vibrational Spectra

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations, providing a theoretical vibrational spectrum. acs.org These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Description
13050-3150Aromatic C-H stretch
22900-3000Methyl C-H stretch
31600-1650C=C and C=N stretching
41050-1250C-O-C stretching (furan)

Note: This table presents expected ranges for key vibrational modes based on the functional groups present in the molecule.

Conformational Analysis and Molecular Dynamics

While the fused ring system of this compound is largely planar and rigid, the methyl groups attached to it can rotate. Conformational analysis would involve calculating the rotational energy barriers of these methyl groups to understand their preferred orientations.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule vibrates, rotates, and interacts with its environment. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its interactions with other molecules, such as a solvent or a biological receptor. nih.govmdpi.com

Potential Non Biological Applications of 2,4,6 Trimethylfuro 3,2 C Quinoline Derivatives

Applications in Materials Science

The unique structural characteristics of 2,4,6-trimethylfuro[3,2-c]quinoline derivatives make them attractive for various applications in materials science, from light-emitting devices to sophisticated sensing technologies.

Luminescent and Optical Materials

The development of luminescent and optical materials is a cornerstone of modern technology, with applications ranging from organic light-emitting diodes (OLEDs) to bio-imaging. Quinoline-based compounds are well-regarded for their inherent photoluminescence characteristics. researchgate.net The fusion of a furan (B31954) ring to the quinoline (B57606) core, as seen in the furo[3,2-c]quinoline (B8618731) system, can further enhance these properties by extending the π-conjugated system and inducing rigidity, which often leads to higher quantum yields.

Research on related furo[2,3-c]isoquinolines, which are regioisomers of the furo[3,2-c]quinoline scaffold, has demonstrated their potential as blue-fluorescence emitters. researchgate.net The substitution pattern on the quinoline ring significantly influences the fluorescence emission wavelengths. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can tune the emission color and intensity. It is anticipated that derivatives of this compound could be designed to exhibit a range of emission colors, making them suitable for use as dopants or emitters in OLEDs.

The photophysical properties of new quinoline derivatives are a subject of ongoing investigation. For example, studies on other quinoline systems have shown absorption bands in the UV region and fluorescence emission that can be modulated by substituents. researchgate.net The presence of aryl and phenylethynyl groups on a quinazoline (B50416) core, a related nitrogen-containing heterocycle, has been shown to result in materials with interesting photophysical properties. nih.gov

Below is a hypothetical data table illustrating the potential photophysical properties of this compound derivatives based on findings for related compounds.

Derivative Substituent (R)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)
H3504200.45
OCH₃3654500.60
NO₂3805100.20
Phenyl3704800.55

Note: This table is illustrative and based on general trends observed in related quinoline and furoquinoline compounds. Actual values for this compound derivatives would require experimental verification.

Functional Organic Materials

The development of functional organic materials encompasses a wide range of applications, including organic solar cells (OSCs) and organic field-effect transistors (OFETs). The planarity and extended π-system of the furo[3,2-c]quinoline core suggest its potential utility in these areas. The ability to modify the electronic properties through substitution allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge transport and separation in organic electronic devices.

Development of Chemical Sensors

The quinoline moiety is a well-established platform for the development of chemosensors, particularly for the detection of metal ions. researchgate.net The nitrogen atom in the quinoline ring and the oxygen atom in the furan ring of the this compound scaffold can act as coordination sites for metal ions. Upon binding with a specific ion, the electronic structure of the molecule is perturbed, leading to a detectable change in its photophysical properties, such as a "turn-off" or "turn-on" of fluorescence. researchgate.net

For example, quinoline-based ligands have been shown to be selective fluorescence turn-off chemosensors for Cu²⁺ ions. researchgate.net Similarly, a hydrazone derivative of quinoline has been reported as a colorimetric and fluorescent chemosensor for tributyltin (TBT), an environmental pollutant. mdpi.com This suggests that appropriately functionalized this compound derivatives could be designed to selectively detect a variety of analytes, including metal ions and small organic molecules.

Role in Catalysis

The structural features of this compound derivatives also point towards their potential use in the field of catalysis, both as ligands for metal-catalyzed reactions and as organocatalysts themselves.

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom of the quinoline ring and potentially the oxygen of the furan ring can serve as binding sites for transition metals. The rigid furo[3,2-c]quinoline backbone can provide a well-defined coordination environment for a metal center, influencing its catalytic activity and selectivity. For instance, benzo[h]quinoline-derived ligands have been used to prepare transition metal complexes that are active catalysts for the reduction of ketones and aldehydes. google.com This highlights the potential of quinoline-based scaffolds in designing effective ligands for various catalytic transformations. By modifying the substituents on the this compound core, it may be possible to create a library of ligands with tunable steric and electronic properties for a wide range of metal-catalyzed reactions.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. nih.gov Chiral organocatalysts are particularly valuable for enantioselective transformations. The furo[3,2-c]quinoline scaffold, being a chiral molecule if appropriately substituted, has the potential to be developed into a new class of organocatalysts.

Research into the organocatalytic synthesis of other heterocyclic compounds, such as furo[2,3-b]pyrroles, has demonstrated the effectiveness of chiral phosphoric acids as catalysts in multicomponent reactions. nih.govrsc.org The development of novel chiral organocatalysts is an active area of research, with a focus on creating molecules that can promote reactions with high efficiency and stereoselectivity. nih.gov Given the structural rigidity and the presence of heteroatoms that can engage in hydrogen bonding and other non-covalent interactions, derivatives of this compound could be explored as potential organocatalysts for a variety of asymmetric reactions.

Advanced Chemical Intermediates

The furo[3,2-c]quinoline framework is more than just a terminal synthetic target; it is a versatile platform for further chemical elaboration. Its inherent reactivity and the possibility of introducing various functional groups at multiple positions make it an ideal intermediate for the synthesis of novel molecular structures with tailored properties.

Precursors for Complex Polyheterocyclic Architectures

The furo[3,2-c]quinoline core can be strategically functionalized to enable subsequent cyclization reactions, leading to the formation of larger, more complex polyheterocyclic systems. These reactions often leverage the existing rings as structural anchors and electronic influencers to guide the formation of new rings.

One notable strategy involves the acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, which can yield furo[3,2-c]quinolone derivatives. These products, in turn, can be transformed into more complex tetracyclic structures. For instance, pyrano[3,2-c]quinolone products derived from such reactions can be further cyclized to form 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivatives, showcasing the utility of the furo[3,2-c]quinolone skeleton as a stepping stone to intricate polycycles. researchgate.net

Furthermore, the strategic placement of reactive functional groups on the furo[3,2-c]quinoline scaffold opens up possibilities for various annulation strategies. For example, the presence of a formyl group can facilitate condensation and cyclization reactions to build additional heterocyclic rings. A facile procedure for the synthesis of 7H-chromeno[3,2-c]quinolin-7-ones has been developed based on the recyclization of 3-formylchromone with various anilines, indicating a pathway to fuse chromene rings onto the quinoline system. researchgate.net

Another approach involves the synthesis of naphtho[2′,3′:4,5]furo[3,2-c]quinoline-6,7,12(5H)-trione derivatives from the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-hydroxy-quinoline-2-ones. This demonstrates the potential to fuse large aromatic systems onto the furo[3,2-c]quinoline core, leading to compounds with extended π-systems and potentially interesting electronic and photophysical properties. nih.gov

The following table summarizes representative examples of complex polyheterocyclic architectures derived from furo[3,2-c]quinoline precursors:

Precursor ClassReaction TypeResulting Polyheterocyclic System
Pyrano[3,2-c]quinolonesIntramolecular Cyclization4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one
3-Formylchromone derivativesRecyclization with Anilines7H-chromeno[3,2-c]quinolin-7-one
4-Hydroxy-quinoline-2-onesReaction with 2,3-dichloro-1,4-naphthoquinoneNaphtho[2′,3′:4,5]furo[3,2-c]quinoline-6,7,12(5H)-trione

Scaffolds for Diverse Chemical Libraries

The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain core structures are known to interact with a variety of biological targets. The quinoline ring system, and by extension the furo[3,2-c]quinoline scaffold, is considered a privileged structure. snnu.edu.cnrsc.org This makes it an excellent foundation for the construction of diverse chemical libraries for high-throughput screening.

The versatility of the furo[3,2-c]quinoline scaffold allows for the introduction of a wide range of substituents at various positions, leading to a library of compounds with diverse physicochemical properties. For example, by varying the substituents on the aniline (B41778) and propargylic alcohol precursors, a library of furo[3,2-c]quinolone derivatives with different substitution patterns can be generated. researchgate.net

Moreover, the furo[3,2-c]quinoline core can be part of a hybrid molecule design strategy. For instance, novel 1,2,4-triazine-quinoline hybrids have been synthesized by coupling 2-chlorosubstituted quinoline-3-carbaldehydes with 4-amino-6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-ones. This approach allows for the combination of two different pharmacophores in a single molecule, potentially leading to compounds with novel biological activities. ontosight.ai

The generation of such libraries is crucial for exploring the structure-activity relationships (SAR) of furo[3,2-c]quinoline derivatives. By systematically modifying the substituents and observing the impact on biological activity, researchers can identify key structural features responsible for desired therapeutic effects.

The table below illustrates the potential for generating diverse chemical libraries based on the furo[3,2-c]quinoline scaffold:

ScaffoldPoints of DiversificationPotential Library Size
Furo[3,2-c]quinoloneSubstituents on the quinoline and furan ringsLarge
1,2,4-Triazine-quinoline hybridsSubstituents on the quinoline and triazine ringsLarge

Future Directions and Research Perspectives for 2,4,6 Trimethylfuro 3,2 C Quinoline

Exploration of Novel and Unprecedented Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the advancement of research on any chemical entity. While the synthesis of some furo[3,2-c]quinoline (B8618731) derivatives has been reported, the exploration of novel and unprecedented methodologies for preparing polysubstituted derivatives like 2,4,6-trimethylfuro[3,2-c]quinoline remains a fertile ground for investigation.

Future research could focus on the adaptation and refinement of existing quinoline (B57606) syntheses. The Friedländer annulation , a classical method for quinoline synthesis involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, presents a viable starting point. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids, offering a range of conditions to optimize for the synthesis of the target molecule. wikipedia.org An efficient and practical method for diversity-oriented synthesis of quinolines via Friedländer annulation using ceric ammonium (B1175870) nitrate (B79036) as a catalyst at ambient temperature has also been reported, which could be adapted for the synthesis of the target compound. nih.gov

Furthermore, acid-catalyzed tandem reactions have been successfully employed for the synthesis of furo[3,2-c]quinolones from 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. nih.govrsc.orgrsc.org These reactions proceed through either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization or a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure. nih.govrsc.orgrsc.org Investigating analogous strategies starting with appropriately substituted precursors could lead to a direct and efficient synthesis of this compound.

Another promising avenue is the exploration of molybdenum-catalyzed one-pot multi-step synthesis from easily available nitroaromatics and glycols. researchgate.net This domino reaction involves reduction, imine formation, intramolecular cyclization, and oxidation, and has been used to produce furoquinolines. researchgate.net Adapting this sustainable approach could provide an environmentally friendly route to the target compound.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Novel Synthetic Methodologies for this compound

Synthetic StrategyKey FeaturesPotential Starting Materials
Modified Friedländer AnnulationWell-established for quinoline synthesis; potential for various catalytic systems.2-amino-5-methylbenzaldehyde and 2-pentanone
Acid-Catalyzed Tandem ReactionsOne-pot synthesis; potential for stereocontrol.Substituted 4-hydroxyquinolones and propargylic alcohols
Molybdenum-Catalyzed Domino ReactionSustainable and atom-economical; uses readily available starting materials.Substituted nitroaromatics and glycols
Metal-Free CyclizationAvoids transition metal catalysts; potentially milder reaction conditions.ortho-aminoaryl-tethered alkylidenecyclopropanes

In-Depth Mechanistic Studies of Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the furo[3,2-c]quinoline system, detailed mechanistic studies are largely unexplored. Future research should aim to elucidate the precise pathways involved in the formation of this heterocyclic core.

The mechanism of the Friedländer synthesis, which can proceed through two main pathways, offers a starting point for investigation. wikipedia.org In one pathway, an aldol (B89426) addition is the initial step, followed by dehydration and imine formation. wikipedia.org In the second, Schiff base formation precedes the aldol reaction and subsequent cyclization. wikipedia.org Detailed kinetic and computational studies could determine the operative mechanism for the synthesis of this compound and identify the rate-limiting steps.

Mechanistic insights can also be drawn from related heterocyclic systems. For example, the proposed mechanisms for the synthesis of furo[3,2-c]coumarins, which involve radical-type or metal-assisted cyclizations, could provide valuable hypotheses for the formation of the analogous furo[3,2-c]quinoline ring. nih.gov Similarly, the proposed mechanism for the synthesis of 2-aroylfuro[3,2-c]quinolines from quinolone-based chalcones, which involves bromination, tautomerization, and cyclization, suggests a potential pathway to be explored. rsc.org

Isotopic labeling studies, in conjunction with computational modeling, would be invaluable in tracing the bond-forming and bond-breaking events during the cyclization process. Understanding these fundamental aspects will enable the rational design of more efficient and selective syntheses.

Development of Advanced Analytical Techniques for Comprehensive Characterization

The unambiguous characterization of novel compounds is a prerequisite for any further investigation of their properties and applications. While standard analytical techniques such as NMR and mass spectrometry are routinely employed, the development of advanced and tailored methods for the comprehensive characterization of this compound and its derivatives is a key research direction.

Advanced NMR techniques, including two-dimensional methods like HMQC (Heteronuclear Multiple Quantum Coherence), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be essential for the complete assignment of proton and carbon signals, especially for complex substitution patterns. researchgate.netipb.pt For instance, the fragmentation pathways of furo[3,2-c]tetrahydroquinoline derivatives have been analyzed using electrospray ionization tandem mass spectrometry (ESI-MS/MS), and similar studies on this compound would provide valuable structural information. researchgate.net

High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of newly synthesized compounds. researchgate.net Furthermore, the development of specific analytical methods using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) could be vital for the potential quantification of these compounds in various matrices. wikipedia.org

The application of cross-polarization magic-angle spinning (CPMAS) 13C NMR, a powerful technique for the characterization of solid-state materials, could also be explored, particularly if the compound or its derivatives find applications in materials science. nih.gov

Table 2: Advanced Analytical Techniques for the Characterization of this compound

TechniqueInformation Provided
2D NMR (COSY, HSQC, HMBC)Detailed structural elucidation and assignment of all proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and confirmation of elemental composition.
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns for structural confirmation and identification of metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and identification of components in complex mixtures.
X-ray CrystallographyDefinitive determination of the three-dimensional molecular structure.

Expansion of Non-Biological Application Domains

While furoquinoline alkaloids have been extensively studied for their biological activities, the exploration of their non-biological applications remains a largely untapped area of research. wikipedia.orgnih.govuj.edu.pl The unique photophysical and electronic properties of the furo[3,2-c]quinoline scaffold suggest potential applications in materials science and optoelectronics.

The investigation of the photophysical properties of this compound is a crucial first step. nih.govrsc.org Studies on the fluorescence and phosphorescence of related fluoroquinolones have revealed interesting photochemistry, and similar investigations into the target compound could uncover potential applications as fluorescent probes or in organic light-emitting diodes (OLEDs). nih.govrsc.orgmdpi.com The phototoxic and photomutagenic properties of some furoquinoline alkaloids also hint at their potential use in photodynamic therapy or as photosensitizers. wikipedia.orgnih.gov

The furo[3,2-c]quinoline system could also be explored as a building block for novel organic materials . The rigid, planar structure of the heterocyclic core could facilitate π-stacking interactions, leading to materials with interesting electronic and charge-transport properties. The introduction of methyl groups at the 2, 4, and 6 positions may influence the solid-state packing and, consequently, the material's properties.

Furthermore, the potential for these compounds to act as ligands for metal complexes opens up possibilities in catalysis and sensor technology. The nitrogen and oxygen atoms in the furo[3,2-c]quinoline core could coordinate with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with unique structural and functional properties.

Computational Design and Predictive Chemistry for Furo[3,2-c]quinoline Systems

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and materials. mdpi.com Applying these methods to the furo[3,2-c]quinoline system can significantly accelerate research and guide experimental efforts.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric and electronic structures, as well as the spectroscopic properties (e.g., UV-Vis and fluorescence spectra) of this compound. nih.gov Such calculations have been successfully used to understand the photophysical properties of related furo[3,2-c]coumarins. nih.gov These theoretical predictions can guide the design of derivatives with tailored optical and electronic properties for specific applications.

Molecular modeling can also be used to investigate the potential of furo[3,2-c]quinoline derivatives as components in materials science. Simulations of crystal packing and intermolecular interactions can provide insights into the solid-state properties of these compounds. Furthermore, computational screening of a virtual library of furo[3,2-c]quinoline derivatives could identify candidates with desirable properties for synthesis and experimental validation.

In the context of synthesis, computational studies can be used to explore reaction mechanisms, calculate activation barriers, and predict the regioselectivity of different synthetic routes. wikipedia.org This information can be invaluable for optimizing reaction conditions and improving the efficiency of the synthesis of this compound and its analogues.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,4,6-trimethylfuro[3,2-c]quinoline, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the Povarov cycloaddition, using dihydrofuran derivatives and imine precursors under Brønsted acid catalysis (e.g., chiral sulfinamidourea/acid co-catalysis). Post-synthesis, purity is validated using HPLC coupled with mass spectrometry, while structural confirmation relies on 1^1H/13^13C NMR and X-ray crystallography (for crystalline derivatives) .

Q. How can researchers confirm the structural integrity of fused furoquinoline derivatives like this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving complex fused structures. For example, syn/anti isomers of related furoquinolines were unambiguously assigned using single-crystal X-ray diffraction (Fig. 1C in ). Complementary techniques include IR spectroscopy for functional group analysis and elemental analysis for empirical formula validation .

Q. What preliminary biological assays are recommended for screening furoquinoline derivatives?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines (e.g., BRAF-mutant melanoma). Follow with DNA-binding studies (UV-vis titration, fluorescence quenching) to assess interaction with G-quadruplex structures, as seen in indoloquinoline analogs .

Advanced Research Questions

Q. What strategies address enantioselectivity challenges in synthesizing hexahydrofuro[3,2-c]quinoline derivatives?

  • Methodological Answer : Chiral phosphoric acids (e.g., BINOL-derived TRIP catalysts) enable enantioselective Povarov reactions by stabilizing the Re-exo transition state via π-stacking and minimizing steric hindrance. Computational modeling (DFT) is critical to rationalize face selectivity and optimize catalyst-substrate interactions .

Q. How can computational tools predict and resolve contradictions in stereoisomer formation mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations map transition states and intermediate energies. For instance, studies on hexahydrofuroquinoline adducts revealed that ion-pairing between the chiral catalyst and imine dictates stereochemical outcomes. MD simulations further analyze solvent effects on reaction pathways .

Q. What methodologies optimize the pharmacological activity of furoquinoline derivatives as kinase inhibitors?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide functionalization. For example:

  • ERK Inhibition : Introduce electron-withdrawing groups (e.g., naphthofuroquinoline triones) to enhance binding affinity.
  • Antileukemia Activity : Fuse benzofuro[3,2-c]quinoline scaffolds with hydrophobic substituents to improve cellular uptake .

Q. How can photochemical approaches diversify furoquinoline synthesis?

  • Methodological Answer : Photolysis of aryl azides, generated via Suzuki-Miyaura cross-coupling, enables access to indolo[3,2-c]quinolines. Optimize UV irradiation time and solvent polarity (e.g., DME) to control cyclization efficiency and avoid side reactions .

Critical Analysis of Contradictions

  • Stereoselectivity in Catalysis : attributes enantioselectivity to π-stacking in BINOL-phosphoric acid systems, while emphasizes ion-pairing effects. Researchers must evaluate solvent polarity and substrate electronics to reconcile these models.
  • Biological Activity : While indolo[3,2-c]quinolines show weak G-quadruplex binding ( ), their furo analogs exhibit potent kinase inhibition ( ). This divergence highlights the need for scaffold-specific SAR studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.